molecular formula C4HClI2S B2843601 3-Chloro-2,5-diiodo-thiophene CAS No. 2250242-07-8

3-Chloro-2,5-diiodo-thiophene

Cat. No. B2843601
CAS RN: 2250242-07-8
M. Wt: 370.37
InChI Key: FGFUZVBBZOJEJG-UHFFFAOYSA-N
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Description

3-Chloro-2,5-diiodo-thiophene is a chemical compound with the molecular formula C4HClI2S . It is a liquid at room temperature and is stored in a refrigerator .


Synthesis Analysis

The synthesis of 3-Chloro-2,5-diiodo-thiophene and similar compounds often involves the use of halogen dance (HD) reactions . This method involves the rearrangement of halogenated heteroaromatic compounds with LDA to form lithiated intermediates . The reaction is driven by the formation of the most stable Li-intermediate, with the lithium atom residing at the most acidic C–H position .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,5-diiodo-thiophene is represented by the InChI code 1S/C4HClI2S/c5-2-1-3 (6)8-4 (2)7/h1H . The compound has a molecular weight of 370.38 .


Physical And Chemical Properties Analysis

3-Chloro-2,5-diiodo-thiophene is a liquid at room temperature . The compound has a molecular weight of 370.38 .

Scientific Research Applications

Materials Science and Polymer Research

Thiophene derivatives are extensively studied for their applications in materials science, particularly in the development of conductive polymers and organic electronics. For instance, poly(3-hexylthiophene) (P3HT), a polymer closely related to the thiophene family, demonstrates enhanced field-effect mobilities when spin-coated from high-boiling-point solvents, indicating its potential in field-effect transistors and organic solar cells (Chang et al., 2004). Moreover, the synthesis of 2,3,4,5-Tetrakis(dimethylsilyl)thiophene illustrates the structural and electronic modulation of thiophene rings, showcasing the influence of side groups on electronic properties, which is crucial for designing advanced electronic materials (Kyushin et al., 2006).

Organic Chemistry and Synthesis

In organic chemistry, thiophene derivatives serve as key intermediates and building blocks for the synthesis of complex molecules. A novel molecular rearrangement of 1,3-dithioles to form thieno[2,3-c]thiopyranthiones underscores the versatility of thiophene derivatives in synthetic chemistry, enabling the creation of new compounds with potential applications in pharmaceuticals and materials science (Ogurtsov et al., 2005).

Photovoltaics and Solar Cells

The development of high-performance solar cells frequently involves thiophene-based polymers due to their excellent electronic properties. For example, fused tris(thienothiophene)-based electron acceptors have been synthesized, exhibiting strong near-infrared absorption, which is crucial for enhancing the efficiency of organic solar cells (Li et al., 2018). These materials demonstrate the potential of thiophene derivatives in creating more efficient and cost-effective renewable energy sources.

Electrochemistry and Sensing

Thiophene derivatives also find applications in electrochemistry and sensing, where their conductive properties can be harnessed for detecting environmental pollutants or for use in electronic devices. For instance, the synthesis and study of polythiophenes with ethylmercapto substituents have revealed their solubility and electrical conductivities, pointing towards their use in sensors and other electronic applications (Ruiz et al., 1989).

Safety And Hazards

The safety information for 3-Chloro-2,5-diiodo-thiophene includes several hazard statements: H302, H315, H319 . The compound also has several precautionary statements: P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Future Directions

Thiophene-based conjugated polymers, which include compounds like 3-Chloro-2,5-diiodo-thiophene, hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . These compounds have been the center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications . Future research will likely continue to explore the synthesis of novel thiophene-based conjugated polymers for optical and electronic devices .

properties

IUPAC Name

3-chloro-2,5-diiodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClI2S/c5-2-1-3(6)8-4(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFUZVBBZOJEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClI2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,5-diiodo-thiophene

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